![molecular formula C12H21NO7 B1270832 ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid CAS No. 293302-31-5](/img/structure/B1270832.png)
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds similar to Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid often involves intricate steps that require precise control over reaction conditions. For example, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid involves the carboxylation of s[2-(dimethylamino)-5-methylphenyl]-methyllithium with gaseous CO2, showcasing a method that could be relevant for synthesizing structurally complex acids (Khristolyubov et al., 2021).
Molecular Structure Analysis
The detailed molecular structure analysis is pivotal for understanding the chemical behavior of such compounds. X-ray diffraction data often play a crucial role in elucidating the precise molecular geometry, which in turn informs the reactivity and potential applications of the compound. For example, the synthesis and structure analysis of DyIII 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetate complexes provide insights into the coordination chemistry and molecular architecture of similar complex organic structures (Khristolyubov et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid and its derivatives are characterized by their versatility. For instance, the iron-catalyzed selective oxidation of N-methyl amines to methylene-bridged bis-1,3-dicarbonyl compounds illustrates the type of chemical transformations that such compounds can undergo (Li et al., 2009).
Scientific Research Applications
Ligand Synthesis for Metal Complexation : This compound is used in synthesizing bifunctional DTPA-like ligands utilizing L-glutamic acid and L-lysine. These ligands feature a carboxylic or amino group for conjugation and are effective in metal ion complexation (Anelli et al., 1999).
Transition Metal Carbonyl Chemistry : In another study, bis(pyrazol-1-yl)acetates, structurally related to the given compound, are explored as ligands in transition metal carbonyl chemistry. This research sheds light on their coordination behavior and reactivity (Burzlaff, Hegelmann, & Weibert, 2001).
Synthesis of Nitrogen-Containing Heterocycles : A derivative of the compound is involved in forming symmetrical gem-bis-(3-dimethylamino-1,2,4-triazol-1-yl)methanes, indicating its utility in synthesizing nitrogen-containing heterocycles (Miyamoto & Yamazaki, 1989).
Synthesis of Amino Acid Derivatives : The compound is also used in the preparation of amino acid derivatives, demonstrating its utility in synthesizing various natural and nonnatural α-amino acids (Burger et al., 1992).
Water-Soluble Metal Complexes : Research on bis(4-carboxylpyrazol-1-yl)acetic acid, a compound with structural similarities, highlights its role in creating water-soluble metal complexes (Tzegai, Reil, & Burzlaff, 2022).
Models for Mononuclear Active Sites : The compound's derivatives are studied as models for mononuclear active sites of non-heme iron oxidases and zinc enzymes, indicating its significance in bioinorganic chemistry (Beck, Weibert, & Burzlaff, 2001).
Magnetostructural Study in Chemistry : Another application is observed in a magnetostructural study of diiron(III) complexes using aminebis(phenoxide)-based ligands, showcasing the compound's role in advanced magnetic and structural analyses (Weyhermüller, Wagner, & Chaudhuri, 2011).
Synthesis of Organotin Derivatives : The compound is also utilized in the synthesis and structural characterization of organotin derivatives, demonstrating its role in organometallic chemistry (Wen et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .
Mode of Action
The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .
Biochemical Pathways
The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.
Result of Action
The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .
Action Environment
The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5
properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKWBDTOCTFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373172 |
Source
|
Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
293302-31-5 |
Source
|
Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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